Deoxyaminopteroinsäure

Übersicht

Beschreibung

2,4-Diamino-N10-methylpteroylglutaminsäure, allgemein bekannt als DAMPA, ist ein Metabolit von Methotrexat, einem weit verbreiteten Antifolat-Arzneimittel. DAMPA wird durch die enzymatische Spaltung von Methotrexat durch Carboxypeptidase-G2 gebildet. Es ist bekannt für seine minimale Hemmung der Dihydrofolat-Reduktase (DHFR) und seine Rolle im Metabolismus und der Ausscheidung von Methotrexat .

Wissenschaftliche Forschungsanwendungen

DAMPA hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: DAMPA wird als Vorläufer bei der Synthese verschiedener Antifolatverbindungen verwendet.

Biologie: DAMPA wird hinsichtlich seiner Rolle im Metabolismus von Methotrexat und seinen Wechselwirkungen mit Enzymen untersucht.

Medizin: DAMPA wird auf seine potenzielle Verwendung in der Krebstherapie untersucht, insbesondere in Kombination mit anderen Antifolat-Arzneimitteln.

Industrie: DAMPA wird bei der Herstellung von Antifolat-Arzneimitteln und als Zwischenprodukt in der organischen Synthese verwendet

5. Wirkmechanismus

DAMPA übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Dihydrofolat-Reduktase (DHFR) aus. Obwohl es ein minimaler Inhibitor von DHFR ist, spielt es eine entscheidende Rolle im Metabolismus von Methotrexat. DAMPA wird durch die Parasiten-Dihydrofolat-Synthase in Methotrexat umgewandelt, was seine Synergie mit anderen Antifolat-Arzneimitteln erklärt. Diese Umwandlung erfolgt nicht im Wirt, da dem Wirt der vollständige Folat-Weg fehlt .

Ähnliche Verbindungen:

- 2,4-Diaminopteridin (DAP)

- 2,4-Diaminopteroylglutaminsäure (DAPA)

- Methotrexat (MTX)

Vergleich:

- 2,4-Diaminopteridin (DAP): DAP ist ein Vorläufer für die Synthese von Antifolatverbindungen. Es ist weniger aktiv als DAMPA bei der Hemmung des Parasitenwachstums .

- 2,4-Diaminopteroylglutaminsäure (DAPA): DAPA ist ein weiterer Vorläufer für die Antifolatsynthese. Es ist ebenfalls weniger aktiv als DAMPA, kann aber in Aminopterin, einen potenten DHFR-Inhibitor, umgewandelt werden .

- Methotrexat (MTX): Methotrexat ist ein weit verbreitetes Antifolat-Arzneimittel, das DHFR hemmt. DAMPA ist ein Metabolit von Methotrexat und hat einen anderen Wirkmechanismus, der hauptsächlich seine Umwandlung in Methotrexat durch Parasitenenzyme beinhaltet .

DAMPA’s Einzigartigkeit liegt in seiner Rolle als Metabolit von Methotrexat und seiner minimalen Hemmung von DHFR, was es zu einer wertvollen Verbindung in der Untersuchung des Methotrexat-Metabolismus und der Entwicklung von Antifolat-Arzneimitteln macht .

Wirkmechanismus

Target of Action

Deoxyaminopteroic acid (DAMPA) is a metabolite of methotrexate (MTX), a chemotherapy agent and immune system suppressant .

Mode of Action

It’s known that mtx, from which dampa is derived, inhibits dhfr, thereby preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary component for dna synthesis . The interaction of DAMPA with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Mtx, the parent compound, affects the folate pathway, which is crucial for cell growth and replication

Pharmacokinetics

DAMPA is a metabolite of MTX, formed in patients with MTX-induced renal failure and delayed MTX excretion . It’s eliminated more rapidly than MTX, suggesting nonrenal elimination . In nonhuman primates, metabolism of DAMPA is a major route of DAMPA elimination . Three DAMPA metabolites, hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide, were identified in plasma and urine .

Action Environment

It’s known that the formation of dampa from mtx is influenced by the presence of renal failure and delayed mtx excretion in the patient

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: DAMPA kann durch enzymatische Hydrolyse aus Methotrexat synthetisiert werden. Das Enzym Carboxypeptidase-G2 spaltet Methotrexat in DAMPA und Glutamat. Diese Reaktion findet typischerweise unter physiologischen Bedingungen statt, wobei das Enzym als Katalysator wirkt .

Industrielle Produktionsmethoden: Die industrielle Produktion von DAMPA beinhaltet die großtechnische enzymatische Hydrolyse von Methotrexat. Der Prozess erfordert die Reinigung von Carboxypeptidase-G2 und die kontrollierten Reaktionsbedingungen, um die effiziente Umwandlung von Methotrexat in DAMPA sicherzustellen. Das resultierende DAMPA wird dann durch verschiedene chromatographische Techniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DAMPA durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: DAMPA kann oxidiert werden, um Hydroxy-DAMPA zu bilden.

Reduktion: DAMPA kann unter bestimmten Bedingungen reduziert werden, um reduzierte Derivate zu bilden.

Substitution: DAMPA kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Starke Nucleophile wie Natriummethoxid werden häufig eingesetzt.

Hauptprodukte:

Oxidation: Hydroxy-DAMPA

Reduktion: Reduzierte DAMPA-Derivate

Substitution: Substituierte DAMPA-Verbindungen

Vergleich Mit ähnlichen Verbindungen

- 2,4-Diaminopteridine (DAP)

- 2,4-Diaminopteroic Acid (DAPA)

- Methotrexate (MTX)

Comparison:

- 2,4-Diaminopteridine (DAP): DAP is a precursor for the synthesis of antifolate compounds. It is less active compared to DAMPA in inhibiting parasite growth .

- 2,4-Diaminopteroic Acid (DAPA): DAPA is another precursor for antifolate synthesis. It is also less active than DAMPA but can be converted to aminopterin, a potent DHFR inhibitor .

- Methotrexate (MTX): Methotrexate is a widely used antifolate drug that inhibits DHFR. DAMPA is a metabolite of methotrexate and has a different mechanism of action, primarily involving its conversion to methotrexate by parasite enzymes .

DAMPA’s uniqueness lies in its role as a metabolite of methotrexate and its minimal inhibition of DHFR, making it a valuable compound in the study of methotrexate metabolism and antifolate drug development .

Eigenschaften

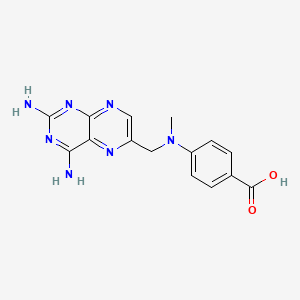

IUPAC Name |

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCXZSDKANNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173427 | |

| Record name | Deoxyaminopteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19741-14-1 | |

| Record name | Deoxyaminopteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19741-14-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxyaminopteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.